molecular formula C7H8BrN3S B3034955 4-(o-Bromophenyl)thiosemicarbazide CAS No. 25688-12-4

4-(o-Bromophenyl)thiosemicarbazide

Cat. No. B3034955
CAS RN: 25688-12-4
M. Wt: 246.13 g/mol
InChI Key: IZUROGMFYWVTHE-UHFFFAOYSA-N
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Description

4-(o-Bromophenyl)thiosemicarbazide is a chemical compound that has been studied for its various properties . It is a derivative of thiosemicarbazide, a class of compounds obtained by condensation of thiosemicarbazide with suitable aldehydes or ketones . Thiosemicarbazide derivatives are of special importance because of their versatile biological and pharmacological activities .


Synthesis Analysis

The synthesis of 4-(o-Bromophenyl)thiosemicarbazide involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-(4-bromophenyl)thiosemicarbazide . The reaction is carried out in methanol, and the resulting mixture is refluxed for 24 hours in the presence of a catalytic amount of glacial acetic acid .


Molecular Structure Analysis

The molecular structure of 4-(o-Bromophenyl)thiosemicarbazide is related to that of thiourea, with the insertion of an NH center . Thiosemicarbazides are known to behave as bidentate ligands, bonding to metals through sulfur and the hydrazinic nitrogen atoms .


Chemical Reactions Analysis

Thiosemicarbazide derivatives, including 4-(o-Bromophenyl)thiosemicarbazide, have been used extensively in coordination and organometallic chemistry . They form complexes with various transition metals, and these complexes have been shown to have potential as new anticancer agents .

Scientific Research Applications

Safety and Hazards

Thiosemicarbazide, the parent compound of 4-(o-Bromophenyl)thiosemicarbazide, is considered hazardous. It is fatal if swallowed and may be harmful in contact with skin .

Future Directions

Thiosemicarbazide derivatives, including 4-(o-Bromophenyl)thiosemicarbazide, have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities . They have potential as new anticancer agents and have been clinically developed for a variety of diseases, including tuberculosis, viral infections, malaria, and cancer . Future research will likely continue to explore the therapeutic potential of these compounds .

properties

IUPAC Name

1-amino-3-(2-bromophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUROGMFYWVTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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